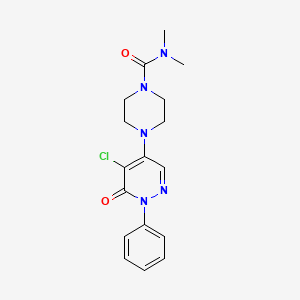![molecular formula C15H13ClN2O3S2 B7546530 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)
2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide is a compound that has garnered attention in the scientific community due to its potential applications in the field of medicine. It is a small molecule inhibitor that has been shown to have promising results in inhibiting certain enzymes that are implicated in various diseases.
Wirkmechanismus
The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide involves the inhibition of certain enzymes. The compound binds to the active site of the enzyme and prevents it from catalyzing its substrate. This leads to a reduction in the activity of the enzyme and a subsequent reduction in the downstream effects of the enzyme's activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it inhibits. In cancer cells, the compound has been shown to inhibit the activity of certain kinases that are involved in cell growth and survival. This leads to a reduction in the growth and proliferation of cancer cells. In inflammation and autoimmune disorders, the compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines. This leads to a reduction in inflammation and the symptoms associated with autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide in lab experiments are its potency and specificity. The compound has been shown to be a potent inhibitor of certain enzymes and has a high degree of specificity for its target. This makes it a valuable tool for studying the role of these enzymes in various diseases. The limitations of using this compound in lab experiments are its stability and solubility. The compound is prone to degradation and can be difficult to dissolve in certain solvents.
Zukünftige Richtungen
There are several future directions for the research on 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide. One direction is to explore its potential in combination therapy with other drugs. The compound has been shown to have synergistic effects with certain chemotherapy drugs in inhibiting the growth of cancer cells. Another direction is to investigate its potential in other diseases such as neurodegenerative disorders and metabolic disorders. Finally, further research is needed to optimize the synthesis method of the compound to improve its stability and solubility.
Synthesemethoden
The synthesis method of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide involves the reaction of 2-chloro-N-(3-ethynylphenyl)acetamide with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate stage where the sulfonyl chloride is converted to a sulfonyl amide. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide is in the field of drug discovery. It has been shown to be a potent inhibitor of certain enzymes that are implicated in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been tested in vitro and in vivo, and has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-3-11-5-4-6-12(9-11)17-14(19)10-18(2)23(20,21)15-8-7-13(16)22-15/h1,4-9H,10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPCEZOEVQAZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC(=C1)C#C)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B7546457.png)
![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)

![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)


